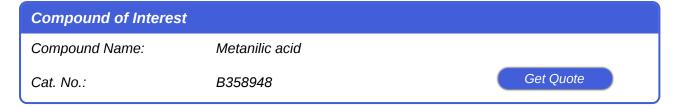


Spectroscopic Analysis for the Confirmation of Metanilic Acid Structure: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used for the structural confirmation of **Metanilic acid**, with its structural isomer, Sulfanilic acid, serving as a key comparator. Detailed experimental protocols for the discussed analytical techniques are also provided to support researchers in their own structural elucidation workflows.

Spectroscopic Data Comparison

The structural distinction between **Metanilic acid** (3-aminobenzenesulfonic acid) and Sulfanilic acid (4-aminobenzenesulfonic acid) is readily achievable through a combination of spectroscopic techniques. The substitution pattern on the benzene ring directly influences the spectral output of each method.



Spectroscopic Technique	Metanilic Acid (3- aminobenzenesulfo nic acid)	Sulfanilic Acid (4- aminobenzenesulfo nic acid)	Key Differentiating Features
Infrared (IR) Spectroscopy	Characteristic Peaks (cm ⁻¹):- 3400-3200 (N-H stretch)- 3000- 2800 (C-H aromatic stretch)- 1620 (N-H bend)- 1220-1150 (S=O stretch, asymmetric)- 1080- 1030 (S=O stretch, symmetric)- 880, 780, 690 (Aromatic C-H bend, meta- substitution)	Characteristic Peaks (cm ⁻¹):- 3400-3200 (N-H stretch)- 3000- 2800 (C-H aromatic stretch)- 1639, 1572 (N-H bend)[1]- 1298 (S=O stretch, asymmetric)[2]- 1040- 1010 (S=O stretch, symmetric)- 830 (Aromatic C-H bend, para-substitution)	The most significant difference lies in the aromatic C-H out-of-plane bending region. Metanilic acid shows a pattern characteristic of meta-disubstitution, while Sulfanilic acid exhibits a strong absorption typical of para-disubstitution.
¹ H NMR Spectroscopy	Chemical Shifts (δ, ppm in DMSO-d ₆):- ~7.0-7.5 (m, 4H, Ar-H)- Signals are typically more complex due to the meta-substitution pattern.	Chemical Shifts (δ, ppm in DMSO-d ₆):- ~6.6 (d, 2H, Ar-H ortho to -NH ₂)- ~7.3 (d, 2H, Ar-H ortho to -SO ₃ H)	The para-substitution of Sulfanilic acid results in a simpler, more symmetrical ¹ H NMR spectrum with two distinct doublets. Metanilic acid's metasubstitution leads to a more complex multiplet for the aromatic protons.
¹³ C NMR Spectroscopy	Chemical Shifts (δ, ppm in DMSO-d ₆):- ~148 (C-NH ₂)- ~146 (C-SO ₃ H)- Four distinct aromatic carbon signals.	Chemical Shifts (δ, ppm in DMSO-d ₆):- ~152 (C-NH ₂)[3]- ~135 (C-SO ₃ H)[3]- Two distinct aromatic carbon signals due to symmetry.	The number of distinct aromatic carbon signals is a key differentiator. Metanilic acid will show six signals in total (four aromatic), while the symmetry of Sulfanilic acid results in only



			four signals in total (two for the protonated aromatic carbons and two for the substituted carbons).
Mass Spectrometry (MS)	Key Fragments (m/z):- 173 (M+)- 108 (M+ - SO ₃ H)- 93 (M+ - SO ₃)- 80 (SO ₃ +)	Key Fragments (m/z):- 173 (M+)[4]- 108 (M+ - SO₃H)[4]- 93 (M+ - SO₃)- 80 (SO₃+)[4]- 65 (C₅H₅+)[4]	While the molecular ion peak will be the same, the relative abundances of fragment ions may differ. The primary fragmentation involves the loss of the sulfonic acid group. Subtle differences in fragmentation pathways may be observed upon detailed analysis.

Experimental Protocols

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Preparation: Place a small amount of the solid **Metanilic acid** or Sulfanilic acid powder directly onto the ATR crystal.
- Data Acquisition: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal. Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.



 Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte (**Metanilic acid** or Sulfanilic acid) in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. The residual solvent peak of DMSO-d₅ at ~2.50 ppm can be used as a reference.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The solvent peak of DMSO-d₆ at ~39.52 ppm serves as the reference.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.
- Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
 (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

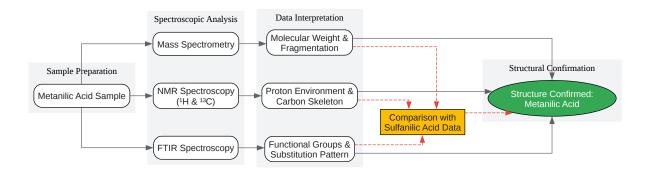




charge ratio (m/z).

 Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Workflow for Spectroscopic Confirmation of Metanilic Acid Structure



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Caption: Workflow for the spectroscopic confirmation of **Metanilic acid**'s structure.

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